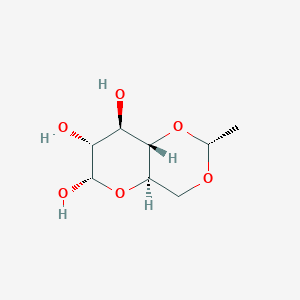

4,6-O-Ethylidene-alpha-D-glucose

Descripción

Significance of 4,6-O-Ethylidene-alpha-D-glucose as a Carbohydrate Derivative

This compound is a versatile and stable carbohydrate derivative that holds considerable importance in various biochemical and pharmaceutical applications. chemimpex.com The presence of the ethylidene group at the 4 and 6 positions of the glucose molecule imparts specific chemical properties, making it an ideal intermediate for the synthesis of glycosides and other complex carbohydrates. chemimpex.com This modification enhances the compound's stability and solubility, which are desirable characteristics in many synthetic pathways. chemimpex.com

In the pharmaceutical industry, this glucose derivative serves as a fundamental building block for the development of glycosylated drugs. chemimpex.com Glycosylation can improve the bioavailability and therapeutic efficacy of medications. chemimpex.com Furthermore, it is a crucial intermediate in the synthesis of oligosaccharides and polysaccharides, which are vital for advancements in drug delivery systems and the development of vaccines. chemimpex.com

Beyond pharmaceuticals, this compound has applications in other industries. In the food industry, it can be used as a sweetener and flavor enhancer. chemimpex.com In the field of biotechnology, researchers utilize it in the development of biocatalysts, which can aid in the production of biofuels and other sustainable chemicals. chemimpex.com

From a research perspective, this compound is recognized as a competitive inhibitor of the exofacial binding site on the glucose transporter 1 (GLUT1), with a reported inhibition constant (Ki) of 12 mM for wild-type 2-deoxy-D-glucose transport. medchemexpress.comglpbio.com This inhibitory activity makes it a valuable tool for studying glucose transport mechanisms across cell membranes.

Historical Context of Research on this compound

The exploration of acetals of sugars, including ethylidene derivatives, has a long history in carbohydrate chemistry. These compounds have been well-established as important intermediates in the synthesis of various sugar derivatives. google.com The conventional method for introducing cyclic acetal (B89532) groups onto a carbohydrate molecule involves the reaction of the carbohydrate with an appropriate aldehyde or ketone in the presence of an acid catalyst. google.com

An early and significant contribution to the preparation of this specific compound was the work that detailed its synthesis from sucrose. acs.org This research also explored its subsequent hydrogenation to 4,6-Ethylidene-D-sorbitol. acs.org

A notable study from 1973 investigated the permeation of human red blood cells by 4,6-O-ethylidene-α-D-glucopyranose. nih.gov This research found that the compound competitively inhibited glucose exit from the cells but that its own penetration into the cells was not affected by the presence of glucose. nih.gov The study concluded that 4,6-O-ethylidene-α-D-glucopyranose penetrates human red cells via simple diffusion, a finding supported by its relatively high ether/water partition coefficient. nih.gov This early physiological research highlighted the unique membrane transport properties of this glucose derivative.

Role of Acetal Protection in Selective Carbohydrate Synthesis Utilizing this compound

The use of protecting groups is a fundamental strategy in organic synthesis, particularly in the complex field of carbohydrate chemistry where molecules often possess multiple hydroxyl groups of similar reactivity. Cyclic acetals, such as the ethylidene group in this compound, are crucial protecting groups that allow for the selective modification of other hydroxyl groups on the sugar ring. nih.gov

The formation of the 4,6-O-ethylidene acetal effectively blocks the primary hydroxyl group at C-6 and one of the secondary hydroxyl groups at C-4. This protection strategy leaves the hydroxyl groups at C-1 (the anomeric position), C-2, and C-3 available for further chemical transformations. This regioselective protection is a key advantage in the multi-step synthesis of complex oligosaccharides and other carbohydrate-containing natural products.

The stability of the ethylidene acetal can be controlled, offering opportunities for further diversification. nih.gov For instance, under specific reaction conditions, it is possible to regioselectively open the acetal ring to free one of the hydroxyl groups while the other remains protected, leading to the formation of a monohydroxyl product. nih.gov This selective deprotection adds another layer of control to the synthetic pathway.

The general principle of using acetals as protecting groups is well-established. For example, the reaction of methyl α-D-glucopyranoside with 2,2-dimethoxypropane (B42991) in the presence of an acid catalyst yields 4,6-O-isopropylidene-α-D-glucoside. google.com This demonstrates the common strategy of using acetone (B3395972) or its derivatives to form acetals at the 4 and 6 positions of glucose. The use of paraldehyde (B1678423) in the synthesis of this compound follows a similar principle. chemdad.com

The strategic use of acetal protection, as exemplified by this compound, is a cornerstone of modern carbohydrate synthesis, enabling chemists to construct complex and biologically important molecules with high precision and efficiency.

Chemical and Physical Properties

Below is a table summarizing some of the key chemical and physical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₁₄O₆ | scbt.com |

| Molecular Weight | 206.19 g/mol | scbt.comnih.gov |

| Melting Point | 168-170 °C | chemdad.comsigmaaldrich.com |

| Boiling Point (Predicted) | 386.6±42.0 °C | chemdad.com |

| Density (Predicted) | 1.446±0.06 g/cm³ | chemdad.com |

| Water Solubility | Almost transparent | chemdad.com |

| pKa (Predicted) | 12.01±0.70 | chemdad.com |

| Appearance | White to Off-white Powder | chemdad.com |

Propiedades

IUPAC Name |

2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O6/c1-3-12-2-4-7(13-3)5(9)6(10)8(11)14-4/h3-11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZPBLPQAMPVTFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1OCC2C(O1)C(C(C(O2)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30927594 | |

| Record name | 4,6-O-Ethylidenehexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30927594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13224-99-2 | |

| Record name | NSC89726 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89726 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,6-O-Ethylidenehexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30927594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-O-ethylidene-α-D-glucose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.893 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 4,6 O Ethylidene Alpha D Glucose

Classical Synthesis Routes to 4,6-O-Ethylidene-alpha-D-glucose from D-Glucose

The formation of this compound from D-glucose is a well-established procedure in carbohydrate chemistry, primarily involving the reaction with an ethylidene donor in the presence of an acid catalyst. orgsyn.org

Ethylidene Donor Reactants and Acid Catalysis

The most common ethylidene donor reactant used for this transformation is paraldehyde (B1678423). orgsyn.org The reaction is typically catalyzed by a strong acid, such as concentrated sulfuric acid, which facilitates the acetalization process. orgsyn.org In a typical procedure, D-glucose is treated with paraldehyde and a catalytic amount of concentrated sulfuric acid. orgsyn.org The reaction mixture is shaken to ensure homogeneity and then allowed to stand for a period of time to allow for the formation of the desired product. orgsyn.org

Methodological Improvements in Synthetic Procedures

Over the years, several improvements to the classical synthesis have been developed to enhance the yield and selectivity of the reaction. One notable improvement involves the addition of ethyl ether to the reaction mixture, which has been shown to favor the formation of the 4,6-O-alkylidene derivative as the major product. doi.org This modification can often prevent the formation of undesired by-products, such as 2,3-O-oxidodialkylidene derivatives, leading to an increased yield of the desired 4,6-monoacetal. doi.org Further refinements include careful control of reaction conditions, such as temperature and reaction time, and optimized work-up procedures involving recrystallization from solvents like ethanol (B145695) to obtain the pure product. orgsyn.org These methodological advancements have made the synthesis of this compound more efficient and scalable. orgsyn.orgdoi.org

Conversion of this compound to Other Carbohydrate Building Blocks

The strategic placement of the ethylidene protecting group on the 4- and 6-positions of the glucose molecule makes this compound a valuable intermediate for the synthesis of other important carbohydrate derivatives.

Synthesis of 2,4-O-Ethylidene-D-Erythrose and Derivatives

A significant application of this compound is its conversion to 2,4-O-ethylidene-D-erythrose. This transformation is achieved through oxidative degradation of the parent molecule. orgsyn.org The process involves the use of an oxidizing agent, such as sodium metaperiodate, which cleaves the bond between the C2 and C3 hydroxyl groups of the glucose ring. orgsyn.org This reaction yields the desired C4 building block, 2,4-O-ethylidene-D-erythrose, which is a versatile starting material in its own right for various organic syntheses. orgsyn.orgacs.org

Preparation of D-Erythronolactone and Erythritol (B158007) Derivatives

Further chemical modifications of the erythrose derivative can lead to other valuable compounds. For instance, derivatives of D-erythronolactone can be prepared, which are important intermediates in various synthetic pathways. nih.gov Additionally, the reduction of 2,4-O-ethylidene-D-erythrose with a reducing agent like sodium borohydride (B1222165) yields the corresponding erythritol derivative. orgsyn.org

Hydrogenation to 4,6-O-Ethylidene-D-Sorbitol

The hydrogenation of 4,6-O-ethylidene-D-glucopyranose leads to the formation of 4,6-O-ethylidene-D-sorbitol. acs.org This reaction involves the reduction of the aldehyde group at the C1 position of the glucose ring to a primary alcohol, converting the pyranose ring into a linear sorbitol derivative while retaining the ethylidene protecting group. acs.orgutm.my This transformation highlights the utility of the ethylidene protecting group in directing chemical modifications at other positions of the carbohydrate backbone. utm.myaidic.itresearchgate.net

O-Glycosylation Reactions Utilizing 4,6-O-Ethylidene-beta-D-glucopyranose

While the primary focus is often on the alpha anomer, the beta anomer, 4,6-O-Ethylidene-beta-D-glucopyranose, also presents unique opportunities for chemical transformations, particularly in the formation of glycosidic bonds. O-glycosylation is a critical reaction that involves the formation of a bond between the anomeric carbon of a carbohydrate and a hydroxyl group of another molecule, known as the aglycone. This process is central to the synthesis of oligosaccharides, glycoconjugates, and various natural products.

BF3-Catalyzed Glycosylation with Aliphatic and Aromatic Alcohols

The use of Lewis acids as catalysts is a common strategy to promote O-glycosylation reactions. Boron trifluoride etherate (BF3·Et2O) has been shown to be an effective catalyst for the glycosylation of acetylated 4,6-O-ethylidene-beta-D-glucopyranose with a range of aliphatic and aromatic alcohols. sigmaaldrich.com In these reactions, the substrate, typically 1,2,3-tri-O-acetyl-4,6-O-ethylidene-beta-D-glucopyranose, is reacted with the desired alcohol in the presence of BF3·Et2O. The Lewis acid activates the anomeric center, facilitating the departure of the acetyl group and subsequent attack by the alcohol nucleophile.

The reaction conditions are typically mild, and the process has been successfully applied to a variety of alcohols, demonstrating its versatility. The use of both simple aliphatic alcohols and more complex aromatic alcohols as acceptors allows for the synthesis of a diverse library of O-glycosides.

Below is a representative table of O-glycosylation reactions using 1,2,3-tri-O-acetyl-4,6-O-ethylidene-beta-D-glucopyranose as the glycosyl donor and various alcohols as acceptors, catalyzed by BF3·Et2O.

| Glycosyl Donor | Acceptor Alcohol | Catalyst | Product | Anomeric Configuration |

| 1,2,3-tri-O-acetyl-4,6-O-ethylidene-beta-D-glucopyranose | Aliphatic Alcohol (e.g., Methanol, Ethanol) | BF3·Et2O | Alkyl 2,3-di-O-acetyl-4,6-O-ethylidene-beta-D-glucopyranoside | Beta |

| 1,2,3-tri-O-acetyl-4,6-O-ethylidene-beta-D-glucopyranose | Aromatic Alcohol (e.g., Phenol, Benzyl (B1604629) alcohol) | BF3·Et2O | Aryl 2,3-di-O-acetyl-4,6-O-ethylidene-beta-D-glucopyranoside | Beta |

Investigation of Anomeric Configuration Retention

A significant finding in the BF3·Et2O-catalyzed glycosylation of 1,2,3-tri-O-acetyl-4,6-O-ethylidene-beta-D-glucopyranose is the high degree of stereocontrol observed in the reaction. sigmaaldrich.com The glycosylation proceeds with almost complete retention of the anomeric configuration. sigmaaldrich.com This means that starting with the beta-anomer of the glycosyl donor, the resulting glycoside product is also predominantly the beta-anomer.

This stereochemical outcome is noteworthy because glycosylation reactions can often lead to a mixture of alpha and beta anomers. The retention of configuration suggests a specific reaction mechanism is at play. Lewis acid-mediated glycosylations can proceed through various pathways, including SN1 or SN2-like mechanisms. nih.gov In the case of retention, a double inversion mechanism (SN2 followed by another SN2) or a mechanism involving a stabilized oxocarbenium ion intermediate that is selectively attacked from the beta-face could be responsible. The neighboring group participation by the acetyl group at the C-2 position is a well-known phenomenon that can lead to the formation of a more stable dioxolenium ion intermediate, which would then be attacked by the alcohol from the beta-face, resulting in the observed retention of configuration.

The ability to predictably control the stereochemistry at the anomeric center is of paramount importance in carbohydrate synthesis, as the anomeric configuration often dictates the biological activity and three-dimensional structure of the final oligosaccharide or glycoconjugate. The high fidelity of anomeric retention in this BF3-catalyzed system makes it a valuable tool for synthetic chemists. sigmaaldrich.com

The table below summarizes the stereochemical outcome of the BF3-catalyzed glycosylation.

| Glycosyl Donor Anomer | Catalyst | Predominant Product Anomer | Stereochemical Outcome |

| Beta | BF3·Et2O | Beta | Retention of Configuration |

Derivatization Strategies and Novel Compound Synthesis from 4,6 O Ethylidene Alpha D Glucose

Synthesis of Glycosylamine Derivatives of 4,6-O-Ethylidene-D-glucose

The synthesis of glycosylamine derivatives from 4,6-O-ethylidene-D-glucose represents a significant area of research, with these compounds serving as precursors to more complex structures and exhibiting interesting chemical properties. rsc.org

The condensation of 4,6-O-ethylidene-D-glucose with primary amines and ammonia (B1221849) is a fundamental method for producing the corresponding glucopyranosylamines. researchgate.net This reaction typically results in the formation of the β-anomeric form of the glycosylamine. researchgate.net The reaction involves the nucleophilic attack of the amine on the anomeric carbon of the glucose derivative, followed by the elimination of a water molecule to form the C-N glycosidic bond. libretexts.orgwikipedia.org This process is often acid-catalyzed, with careful control of pH being crucial for optimal reaction rates. libretexts.org The resulting glycosylamines are important intermediates for further synthetic transformations. researchgate.net

A notable example of glycosylamine synthesis is the reaction of 4,6-O-ethylidene-α-D-glucopyranose with anthranilic acid to produce N-(o-carboxyphenyl)-4,6-O-ethylidene-beta-D-glucopyranosylamine. rsc.org This particular derivative, along with its chloro and fluoro ortho-substituted analogues, has been synthesized and characterized. rsc.org The presence of the carboxyphenyl group introduces a potential metal-binding site, making these compounds interesting ligands for coordination chemistry. rsc.org

Further derivatization of 4,6-O-ethylidene-beta-D-glucopyranosylamine can be achieved through the synthesis of Schiff bases. documentsdelivered.comnih.gov These compounds are typically formed by the condensation reaction of the primary amine group of the glucopyranosylamine with substituted salicylaldehydes. documentsdelivered.comnih.gov This chemical modification not only increases the solubility of the resulting products in nonaqueous solvents but also restricts the anomerization of the saccharide moiety in solution. documentsdelivered.comnih.gov Spectroscopic studies, such as NMR, have confirmed the presence of the β-anomeric form of the sugar in these Schiff bases. researchgate.netdocumentsdelivered.com X-ray crystallography has revealed a tridentate, ONO binding core in these molecules, with the saccharide unit maintaining a 4C1 chair conformation. documentsdelivered.com The crystal structures also exhibit interesting lattice formations stabilized by weak intermolecular interactions. documentsdelivered.com

Table 1: Synthesis of Schiff Bases from 4,6-O-Ethylidene-beta-D-glucopyranosylamine

| Starting Material | Reagent | Product | Key Findings |

|---|

Generation of Sugar-Annulated Azacrown Ethers from 4,6-O-Ethylidene-alpha-D-glucose

The incorporation of carbohydrate units into macrocyclic structures like crown ethers has led to the development of chiral catalysts with applications in asymmetric synthesis. nih.govdocumentsdelivered.com this compound has been utilized as a precursor for the generation of sugar-annulated azacrown ethers, where the sugar moiety introduces a chiral environment that can influence the stereochemical outcome of chemical reactions. nih.govdocumentsdelivered.comresearchgate.net

A key strategy in the synthesis of flexible, sugar-based crown ethers involves the conversion of the rigid 4,6-O-benzylidene group to more flexible 4,6-di-O-alkyl chains. semanticscholar.org Specifically, methyl 4,6-di-O-ethyl-α-D-glucopyranoside has been synthesized from its benzylidene precursor and used to create a series of monoaza-15-crown-5 ethers. mdpi.comresearchgate.net The synthesis involves the removal of the benzylidene group followed by ethylation of the free 4- and 6-hydroxyl groups. mdpi.com This di-O-ethylated glucopyranoside is then subjected to a multi-step cyclization process to form the azacrown ether macrocycle. mdpi.com

To understand the impact of the 4,6-substituents on the catalytic properties of these sugar-based crown ethers, comparative studies have been conducted between the 4,6-di-O-ethyl derivatives and their 4,6-O-benzylidene analogues. nih.govmdpi.com It was found that the increased flexibility of the ethyl groups compared to the rigid benzylidene ring can influence the enantioselectivity of the crown ether catalysts in asymmetric reactions. nih.govmdpi.com While the ethyl groups provide greater conformational freedom, this does not always translate to improved enantioselectivity. mdpi.com In some reactions, the absence of the two-ring annulation present in the benzylidene analogues had a negative effect on the enantiomeric excess of the products. nih.govmdpi.com This highlights the complex relationship between the structure of the carbohydrate-based crown ether and its catalytic performance. nih.govmdpi.comresearchgate.net

Table 2: Comparison of 4,6-O-Ethylidene and 4,6-O-Benzylidene Analogues in Crown Ether Synthesis

| Feature | 4,6-O-Ethylidene (Di-O-ethyl) Analogue | 4,6-O-Benzylidene Analogue | Impact on Catalysis |

|---|---|---|---|

| Flexibility | More flexible due to ethyl chains. mdpi.com | Rigid due to benzylidene ring. mdpi.com | Increased flexibility can influence enantioselectivity, but the effect is reaction-dependent. nih.govmdpi.com |

| Enantioselectivity | Can be lower in some reactions compared to the benzylidene analogue. nih.govmdpi.com | Often serves as a benchmark for comparison. mdpi.com | The rigid benzylidene group can create a more defined chiral environment, leading to higher enantioselectivity in certain cases. nih.govmdpi.com |

Click Chemistry Approaches for Disaccharide Synthesis

Click chemistry, a concept introduced by K. Barry Sharpless, refers to a class of reactions that are high-yielding, wide in scope, create no or only inoffensive byproducts, are stereospecific, and can be conducted under mild conditions. Among these, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has emerged as a prominent tool in carbohydrate chemistry for the formation of stable 1,2,3-triazole-linked glycoconjugates.

The 1,3-dipolar cycloaddition between a terminal alkyne and a glycosyl azide (B81097) is a cornerstone of click chemistry, enabling the efficient linkage of two different carbohydrate units to form a disaccharide mimic. This reaction, often referred to as the Huisgen cycloaddition, results in the formation of a five-membered triazole ring, which is chemically stable and can act as a linker between the sugar moieties. wikipedia.orgijrpc.comorganic-chemistry.org The reaction is typically catalyzed by copper(I) salts, which ensure high regioselectivity, yielding predominantly the 1,4-disubstituted triazole isomer. nih.gov

The synthesis of a triazole-linked disaccharide from this compound involves a two-pronged approach: the preparation of a glycosyl azide derivative of one sugar and a terminal alkyne derivative of another.

Synthesis of Glycosyl Azide Derivatives:

A common method to prepare a glycosyl azide from a protected glucose derivative like this compound involves the conversion of the anomeric hydroxyl group into a good leaving group, such as a bromide or an acetate (B1210297), followed by nucleophilic substitution with an azide source, like sodium azide. For instance, the free anomeric hydroxyl of this compound can be acetylated, and the resulting acetate can then be substituted with an azide ion. Alternatively, methods for the direct conversion of unprotected sugars to β-glycosyl azides using reagents like 2-chloro-1,3-dimethylimidazolinium (B12748532) chloride (DMC) and sodium azide in aqueous solutions have been developed, which could potentially be adapted for protected glucose derivatives.

Synthesis of Terminal Alkyne Derivatives:

To prepare the terminal alkyne partner, the free hydroxyl groups of this compound at the C-2 and C-3 positions can be functionalized. For example, these hydroxyls can be reacted with a propargyl halide (e.g., propargyl bromide) in the presence of a base, such as sodium hydride, to introduce a terminal alkyne group via an ether linkage. This results in a 2,3-di-O-propargyl-4,6-O-ethylidene-alpha-D-glucopyranoside.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

Once the glycosyl azide and the terminal alkyne-functionalized this compound are synthesized, they can be coupled using the CuAAC reaction. The reaction is typically carried out in a suitable solvent system, often including water, in the presence of a copper(I) source. The copper(I) catalyst can be generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate. The reaction proceeds efficiently at room temperature to yield the 1,2,3-triazole-linked disaccharide.

An example of such a synthesis could involve the reaction of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl azide with a propargylated derivative of this compound. The resulting product would be a disaccharide mimic where the two glucose units are connected via a stable triazole ring. Research on the synthesis of triazole-linked pseudo-starch fragments has demonstrated the viability of this approach, where propargylated glucose derivatives are reacted with azidosaccharides. manchester.ac.uk

The versatility of this method allows for the creation of a diverse library of disaccharide analogues by varying the structure of both the glycosyl azide and the alkyne-containing sugar. These novel compounds are valuable tools for studying carbohydrate-protein interactions, enzyme inhibition, and for the development of new biomaterials. nih.govnih.gov

Advanced Applications of 4,6 O Ethylidene Alpha D Glucose and Its Derivatives in Chemical Synthesis

Chiral Ligand Development in Asymmetric Catalysis

Derivatives of 4,6-O-Ethylidene-D-glucose have proven to be highly effective in the development of chiral ligands. By introducing specific functionalities, particularly at the anomeric position, chemists can create ligands that, upon complexation with a metal center, form a chiral environment. This environment influences the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. Glycosylamines, formed by reacting the glucose derivative with amines, are a prominent class of such ligands. nih.gov These saccharide-based ligands are instrumental in asymmetric catalysis, where the goal is to achieve high enantioselectivity in various organic reactions. nih.govresearchgate.net

Glycosylamine derivatives of 4,6-O-ethylidene-D-glucose are particularly adept at forming stable complexes with a wide array of metal ions. The nitrogen atom of the glycosylamine linkage and other strategically placed donor atoms (such as oxygen from carboxyl or hydroxyl groups on the aglycone part) act as coordination sites, binding the metal ion in a specific geometry dictated by the rigid carbohydrate backbone. nih.govrsc.org

Research has demonstrated the successful complexation of a broad spectrum of metal ions using ligands derived from 4,6-O-ethylidene-D-glucose. nih.gov For instance, N-(o-carboxyphenyl)-4,6-O-ethylidene-β-D-glucopyranosylamine has been used to complex diamagnetic ions including alkali metals (Li⁺, Na⁺, K⁺), alkaline earth metals (Mg²⁺, Ca²⁺, Ba²⁺), and transition metals (Zn²⁺, Cd²⁺, Hg²⁺). nih.govresearchgate.netrsc.org Furthermore, salicylidene derivatives of 4,6-O-ethylidene-β-D-glucopyranosylamine have been employed to form complexes with transition metal ions such as Ni²⁺, Cu²⁺, Zn²⁺, as well as vanadyl (VO²⁺), molybdenyl (MoO₂²⁺), and uranyl (UO₂²⁺) ions. nih.govresearchgate.net

Table 1: Metal Ions Complexed by Glycosylamine Derivatives of 4,6-O-Ethylidene-D-glucose

| Ligand Type | Metal Ion Category | Specific Ions Complexed |

| N-(o-carboxyphenyl) derivative | Alkali Metals | Li⁺, Na⁺, K⁺ |

| Alkaline Earth Metals | Mg²⁺, Ca²⁺, Ba²⁺ | |

| Transition Metals | Zn²⁺, Cd²⁺, Hg²⁺ | |

| Salicylidene derivatives | Transition Metals | Ni²⁺, Cu²⁺, Zn²⁺, VO²⁺, MoO₂²⁺, UO₂²⁺ |

The design of these ligands involves a rational approach, combining the rigid, chiral glucose scaffold with a carefully chosen aglycone containing appropriate donor atoms. A key example is the synthesis of N-(o-carboxyphenyl)-4,6-O-ethylidene-β-D-glucopyranosylamine (referred to as HLCOOH), created by reacting 4,6-O-ethylidene-α-D-glucopyranose with anthranilic acid. rsc.orgrsc.org The resulting ligand possesses a binding core suitable for metal chelation. rsc.org

The characterization of these ligands and their metal complexes is comprehensive. Techniques such as FTIR, ¹H and ¹³C NMR spectroscopy, and mass spectrometry are used to confirm the structure and composition. nih.gov For example, studies on the complexes of HLCOOH with various metal ions confirmed that alkali metals formed ML-type complexes, while other ions like Mg²⁺ and Cd²⁺ formed ML₂-type complexes. rsc.orgnih.gov Single-crystal X-ray diffraction has been used to definitively establish the molecular structure, anomeric nature, and the specific coordination of the metal ion, as demonstrated for the potassium complex of the LCOOH ligand. rsc.orgrsc.org

The metal complexes formed from these chiral glucose-based ligands are not merely structural curiosities; they are functional catalysts. The chiral pocket created around the metal center enables enantioselective transformations, where the catalyst directs the reaction to favor one stereoisomeric product. nih.govresearchgate.net

Copper(II) complexes derived from these sugar ligands have shown significant catalytic activity. nih.govresearchgate.net A notable example involves the adduct formed between N-(2-Hydroxybenzoyl)-L-alanyl-4,6-O-ethylidene-β-D-glucopyranosylamine and cupric acetate (B1210297). This complex acts as an effective catalyst for the selective oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones. nih.govresearchgate.net A dinuclear copper complex based on a similar ligand framework was also reported to catalyze this oxidation selectively. researchgate.net This catalytic system leverages the copper center, activated by the chiral ligand, to mediate the oxidation process under mild conditions. nih.govresearchgate.net

Table 2: Catalytic Oxidation of Alcohols using a Cu(II) Complex

| Substrate (Alcohol) | Product | Catalyst System |

| Primary Alcohols | Aldehydes | Adduct of N-(2-Hydroxybenzoyl)-L-alanyl-4,6-O-ethylidene-β-D-glucopyranosylamine and Cupric Acetate |

| Secondary Alcohols | Ketones | Adduct of N-(2-Hydroxybenzoyl)-L-alanyl-4,6-O-ethylidene-β-D-glucopyranosylamine and Cupric Acetate |

Molybdenum(VI) complexes derived from salicylidene derivatives of 4,6-O-ethylidene-β-D-glucopyranosylamine have also been utilized as catalysts in important synthetic reactions. nih.govresearchgate.net These Mo(VI) complexes have been successfully employed to catalyze the epoxidation of olefins and the oxidation of organic sulfides to sulfoxides. nih.gov This demonstrates the versatility of the 4,6-O-ethylidene-D-glucose scaffold, as changing the metal center from copper to molybdenum allows for a completely different set of catalytic oxidation reactions to be performed. nih.govresearchgate.net

Derivatives of 4,6-O-Ethylidene-alpha-D-glucose have emerged as versatile building blocks in the field of advanced chemical synthesis. Their rigid, chiral framework provides a unique scaffold for the development of novel ligands and catalysts, enabling highly selective and efficient transformations. This article explores specific applications of these derivatives in catalysis, focusing on metal-mediated bond activation and asymmetric phase-transfer catalysis.

Catalytic Applications in Metal-Mediated Reactions

The glucose backbone, when appropriately functionalized, serves as an effective platform for coordinating with metal centers, leading to catalysts with unique reactivity and selectivity.

A novel trinuclear copper(II) complex incorporating a Schiff base ligand derived from D-glucose has been synthesized and characterized. researchgate.net This complex demonstrates a notable ability to activate the carbon-chlorine (C-Cl) bond in chloroform (B151607), a significant reaction in the context of both synthetic chemistry and environmental remediation. researchgate.net The Schiff base ligand, created from 4,6-O-ethylidene-beta-D-glucopyranosylamine, coordinates with three copper(II) ions to form a neutral, coordinatively labile trinuclear structure. researchgate.net This arrangement has shown a high affinity for binding primary alcohols and, crucially, facilitates the activation of the C-Cl bond of chloroform when in the presence of a primary amine. researchgate.net This reactivity highlights the potential of glucose-derived ligands to mediate challenging bond activation processes through the formation of sophisticated multinuclear metal complexes. researchgate.net

Based on the conducted research, no specific information was found regarding the use of this compound derivatives for the following applications:

Asymmetric Induction in Phase Transfer Catalysis by Sugar-Annulated Crown Ethers

Chiral crown ethers annulated with a 4,6-O-protected glucose unit function as effective phase-transfer catalysts (PTCs), inducing asymmetry in a variety of carbon-carbon bond-forming reactions. medchemexpress.comrsc.orgnih.gov The efficacy of these catalysts is influenced by the monosaccharide unit, the substituent at the anomeric position, and the nature of the sidearm attached to the macrocycle. wikipedia.org The rigid carbohydrate structure creates a well-defined chiral environment around the cation-binding site, enabling enantioselective transformations under mild, biphasic conditions. rsc.org

Glucose-based crown ethers have been successfully employed as phase-transfer catalysts in the Darzens condensation and the epoxidation of chalcones. wikipedia.orgnih.gov The Darzens condensation involves the reaction of a carbonyl compound with an α-halo ester in the presence of a base to yield an α,β-epoxy ester. organic-chemistry.org In a key study, a crown ether derived from D-glucose demonstrated significant asymmetric induction in the condensation of phenacyl chloride and benzaldehyde, achieving an enantiomeric excess (ee) of 64%. nih.gov The structure of the carbohydrate's protective group can influence catalytic activity; for instance, replacing a 4,6-O-benzylidene group with a more flexible 4,6-di-O-ethyl group was found to have a negative impact on enantioselectivity in both the Darzens condensation and chalcone (B49325) epoxidation. medchemexpress.comwikipedia.org

Table 1: Performance of Glucose-Based Crown Ether in Asymmetric Reactions

| Reaction | Reactants | Catalyst Type | Enantiomeric Excess (ee) | Reference |

| Darzens Condensation | Phenacyl chloride and Benzaldehyde | D-Glucose-based crown ether | 64% | nih.gov |

| Chalcone Epoxidation | 2-Chloroacetophenone and Chalcone | 4,6-O-Benzylidene-glucose-based crown ether | Moderate | wikipedia.org |

The same class of sugar-annulated crown ethers has shown remarkable enantioselectivity in Michael addition and cyclopropanation reactions. medchemexpress.comwikipedia.org In the Michael addition of 2-nitropropane (B154153) to chalcone, a D-glucose-based crown ether catalyst achieved an impressive 60% ee. nih.gov Even higher selectivity was observed in the solid-liquid phase cyclopropanation of benzylidenemalononitrile, where a novel catalyst produced the product with 99% ee. wikipedia.org Furthermore, in the Michael addition of diethyl acetoxymalonate to various chalcones, a mannose-based crown ether (a C-2 epimer of glucose) with a specific side arm led to exceptionally high enantioselectivity, reaching up to 97% ee for 4-methoxychalcone (B190469) and even producing enantiomerically pure products when heteroaromatic chalcones were used. medchemexpress.com

Table 2: Enantioselectivity of Sugar-Based Crown Ethers in Asymmetric Synthesis

| Reaction | Reactants | Catalyst Type | Enantiomeric Excess (ee) | Reference |

| Michael Addition | 2-Nitropropane and Chalcone | D-Glucose-based crown ether | 60% | nih.gov |

| Cyclopropanation | Benzylidenemalononitrile | Novel sugar-based catalyst | 99% | wikipedia.org |

| Michael Addition | Diethyl acetoxymalonate and 4-Methoxychalcone | Mannose-based crown ether | 97% | medchemexpress.com |

| Michael Addition | Diethyl acetoxymalonate and Furan-2-yl chalcone | Mannose-based crown ether | >99% | medchemexpress.com |

| Michael Addition | Diethyl acetoxymalonate and Thiophen-2-yl chalcone | Mannose-based crown ether | >99% | medchemexpress.com |

Utilization in the Construction of Complex Carbohydrate Structures

The synthesis of complex carbohydrates, such as oligosaccharides and polysaccharides, is a challenging field that relies heavily on the strategic use of protecting groups to control the reactivity of multiple hydroxyl groups. nih.govacademie-sciences.fr this compound serves as a crucial starting material and intermediate in this context. chemimpex.com Its primary role is to provide a selectively protected glucose scaffold, allowing chemists to perform reactions on the remaining free hydroxyl groups at the C-1, C-2, and C-3 positions. nih.govwiley-vch.de

The ethylidene acetal (B89532) group effectively masks the hydroxyls at the C-4 and C-6 positions, preventing them from participating in reactions while other parts of the molecule are modified. chem960.com This protection is fundamental for the regioselective synthesis of glycosidic bonds, which are the linkages that connect monosaccharide units to form larger carbohydrate chains. masterorganicchemistry.com By protecting the C-4 and C-6 positions, the 4,6-O-ethylidene group directs glycosylation and other derivatizations to the other available hydroxyls, making it an invaluable tool for building specific and complex oligosaccharide sequences. chemimpex.comchem960.com

Once the desired modifications at other positions are complete, the ethylidene group can be removed under specific acidic conditions to liberate the C-4 and C-6 hydroxyls for further reactions, such as chain extension or the introduction of different functional groups. This strategic protection and deprotection allows for the stepwise and controlled assembly of intricate carbohydrate structures that are found in nature or designed for specific biological applications. academie-sciences.frchemimpex.com

Research Findings in Oligosaccharide Synthesis

The utility of 4,6-O-ethylidene protected glucose is evident in the synthesis of various complex glycans. For instance, derivatives of this compound are employed as glycosyl acceptors, where the free hydroxyl groups (typically at C-2 or C-3) are targeted by a glycosyl donor to form a new glycosidic linkage. The stability of the ethylidene acetal ensures that the C-4 and C-6 positions remain unreactive during the coupling reaction.

Researchers have successfully used this strategy to build fragments of larger, biologically important molecules. For example, in the assembly of oligosaccharides that are part of bacterial lipopolysaccharides, protected monosaccharide building blocks are essential. nih.gov The synthesis often involves a multi-step process where a derivative of this compound, perhaps further protected at C-2 and C-3 with other groups like benzyl (B1604629) ethers, can be selectively deprotected at one position to accept a new sugar unit. nih.gov

The table below outlines examples of how derivatives of this compound are used as precursors in the synthesis of more complex carbohydrate structures. The specific protecting groups at other positions (R1 and R2) and the incoming glycosyl donor determine the final structure of the disaccharide or oligosaccharide formed.

Table 1: Application of this compound Derivatives in Glycosylation Reactions

| Precursor Derivative | R1 Protecting Group | R2 Protecting Group | Glycosyl Donor Example | Resulting Linkage |

|---|---|---|---|---|

| 4,6-O-Ethylidene-1-O-methyl-α-D-glucopyranoside | Methyl (at C-1) | H (at C-2) | Acetobromo-α-D-glucose | β(1→2) |

| 4,6-O-Ethylidene-1-O-methyl-α-D-glucopyranoside | Methyl (at C-1) | H (at C-3) | Peracetylated galactosyl bromide | β(1→3) |

| Benzyl 2-O-benzoyl-4,6-O-ethylidene-α-D-glucopyranoside | Benzyl (at C-1) | Benzoyl (at C-2) | Trichloroacetimidate of mannose | α/β(1→3) |

The choice of protecting groups at C-2 and C-3, such as benzyl ethers or acyl groups, can also influence the stereochemical outcome of the glycosylation reaction, guiding the formation of either α or β linkages, which is a critical aspect of synthesizing biologically active carbohydrates. nih.gov The ethylidene group itself, by locking the pyranose ring in a more rigid conformation, contributes to this stereocontrol. chem960.com Therefore, this compound is not merely a protected sugar but a versatile building block that enables the precise and stereocontrolled construction of complex oligosaccharides for research in glycobiology and the development of carbohydrate-based therapeutics. chemimpex.com

Investigations into the Biological Interactions and Glycotransport Modulation by 4,6 O Ethylidene Alpha D Glucose

Glucose Transporter 1 (GLUT1) Inhibition Mechanisms

4,6-O-Ethylidene-alpha-D-glucose, a derivative of glucose, has been identified as an inhibitor of the Glucose Transporter 1 (GLUT1). medchemexpress.comtargetmol.com GLUT1 is a crucial membrane protein responsible for the facilitated transport of glucose into many cell types, and its inhibition is a significant area of research, particularly in conditions characterized by high glucose uptake, such as cancer. patsnap.com The inhibitory action of this compound on GLUT1 is specific and occurs through a competitive mechanism at the external face of the transporter. medchemexpress.commedchemexpress.com

Research has demonstrated that this compound functions as a competitive inhibitor that targets the exofacial (outward-facing) binding site of the GLUT1 transporter. medchemexpress.comtargetmol.com This means it directly competes with glucose for binding to the transporter on the outside of the cell membrane. The inhibitory potency is quantified by its inhibition constant (Kᵢ), which has been determined to be approximately 12 mM for the inhibition of wild-type 2-deoxy-D-glucose transport by GLUT1. medchemexpress.comtargetmol.commedchemexpress.com This competitive inhibition of glucose exit and uptake highlights its specific interaction with the external substrate-binding site of GLUT1. medchemexpress.commedchemexpress.com

The selectivity of a transporter inhibitor is a critical aspect of its pharmacological profile. Studies comparing the affinity of this compound for human GLUT1 and the hexose (B10828440) transporter of the malaria parasite, Plasmodium falciparum (PfHT1), reveal significant differences. The compound exhibits a considerably lower affinity for PfHT1 compared to GLUT1. medchemexpress.commedchemexpress.com While it inhibits GLUT1 with a Kᵢ of 12 mM, its Kᵢ for PfHT1 is greater than 50 mM, indicating poor affinity. medchemexpress.commedchemexpress.com Another study reported an IC₅₀ value of 5.9 ± 0.15 mM for PfHT. nih.gov This selectivity is important because PfHT1 is essential for the parasite's survival and is a validated target for antimalarial drugs. nih.govnih.gov

Table 1: Comparative Inhibitory Affinity of this compound for GLUT1 and PfHT1

| Transporter | Inhibition Constant (Kᵢ) | Source |

| Glucose Transporter 1 (GLUT1) | 12 mM | medchemexpress.comtargetmol.commedchemexpress.com |

| Malarial Hexose Transporter (PfHT1) | >50 mM | medchemexpress.commedchemexpress.com |

This table presents the reported inhibition constants (Kᵢ) of this compound for the human GLUT1 and the malarial PfHT1 transporters, illustrating its preferential affinity for the human transporter.

To pinpoint the specific amino acid residues involved in the binding of this compound to GLUT1, site-directed mutagenesis studies have been employed. medchemexpress.com This technique allows researchers to change specific amino acids in the protein's structure and observe the functional consequences. A key finding from this research is the critical role of the glutamine residue at position 282 (Gln282) in helix 7 of the transporter. medchemexpress.com When this residue was mutated to a leucine (B10760876) (Gln282-Leu), the inhibitory effect of this compound was drastically reduced. The Kᵢ value increased more than tenfold, from approximately 12 mM in the wild-type transporter to over 120 mM in the mutant. medchemexpress.commedchemexpress.com This demonstrates that the Gln282 residue is a crucial component of the exofacial binding site for this ligand. medchemexpress.com

Table 2: Effect of GLUT1 Site-Directed Mutagenesis on Inhibition by this compound

| GLUT1 Variant | Inhibition Constant (Kᵢ) | Source |

| Wild-Type | ~12 mM | medchemexpress.commedchemexpress.com |

| Gln282-Leu Mutant | >120 mM | medchemexpress.commedchemexpress.com |

This table illustrates the impact of mutating the Gln282 residue to Leucine on the inhibitory potency (Kᵢ) of this compound, highlighting the importance of this specific residue in ligand binding.

Cellular Permeation Studies in Biological Systems

Understanding how this compound crosses biological membranes is essential for interpreting its inhibitory actions. Studies using human red blood cells have elucidated the primary mechanism of its cellular entry.

Absence of Uphill Transport Phenomena

Uphill transport, or active transport, is a process that moves substances against their concentration gradient, a phenomenon that requires energy. In the context of glucose transport, this is often observed when cells are pre-loaded with a high concentration of a sugar that shares the same transport system. However, studies involving this compound have demonstrated a lack of this phenomenon.

Research on human red blood cells has shown that cells pre-incubated with 76 mM of this compound did not exhibit an uphill transfer of radiolabeled glucose from a lower external concentration. nih.gov This is in contrast to cells pre-incubated with glucose or 3-O-methyl glucose, which did show uphill transport. nih.gov This finding suggests that this compound does not facilitate the conditions necessary for the counter-transport of glucose against its concentration gradient. The penetration of this compound into human red cells appears to occur via simple diffusion. nih.gov This is supported by several observations: its penetration kinetics are not saturable up to 360 mM, it is unaffected by the presence of glucose or the potent glucose transport inhibitor phloretin, and its penetration is not slowed in cells where glucose exit has been significantly inhibited. nih.gov Furthermore, its ability to cause osmotic hemolysis in isosmotic solutions, which is not affected by copper ions, and its relatively high ether/water partition coefficient are also consistent with a simple diffusion mechanism. nih.gov

Role as a Competitive Substrate in Glucose Uptake Assays

This compound has been identified as a competitive inhibitor of glucose transport, specifically interacting with the exofacial (external) binding site of glucose transporters. medchemexpress.comglpbio.comtargetmol.com This means it vies with glucose and other similar molecules for access to the transporter protein.

Competitive Inhibition of 3H-2-Deoxy-D-glucose (3H-2DG) Uptake

The competitive nature of this compound has been demonstrated in glucose uptake assays using the radiolabeled glucose analog, 3H-2-Deoxy-D-glucose (3H-2DG). arctomsci.com This method is a standard for measuring the rate of glucose uptake in various tissues. nih.gov In these assays, this compound acts as a competitive inhibitor for the glucose transporter 1 (GLUT1). medchemexpress.comglpbio.comtargetmol.com

The inhibitory constant (Ki) is a measure of the inhibitor's affinity for the transporter; a lower Ki indicates a stronger affinity. For the wild-type GLUT1 transporter, this compound exhibits a Ki of approximately 12 mM for the transport of 2-deoxy-D-glucose. medchemexpress.comglpbio.com Interestingly, its affinity for the malarial hexose transporter (PfHT1) is significantly lower, with a Ki greater than 50 mM. glpbio.comarctomsci.com Furthermore, a mutation in the GLUT1 transporter, specifically the Gln282-Leu mutant, results in a dramatic decrease in the inhibitory potency of this compound, increasing the Ki to over 120 mM. glpbio.comarctomsci.com This highlights the importance of specific amino acid residues in the transporter for the binding of this glucose derivative.

Table 1: Inhibitory Constants (Ki) of this compound

| Transporter | Condition | Ki Value |

|---|---|---|

| GLUT1 | Wild-type | ~12 mM medchemexpress.comglpbio.com |

| GLUT1 | Gln282-Leu mutant | >120 mM glpbio.comarctomsci.com |

Exploration of Antioxidant Activity of 4,6-O-Protected O-Glycosides

Research has also extended to investigating the antioxidant properties of a class of 4,6-O-protected O-glycosides, which includes derivatives of this compound. Antioxidants are crucial for mitigating oxidative stress in biological systems.

Studies on O-glycosides derived from 1,2,3-tri-O-acetyl-4,6-O-ethylidene-beta-d-glucopyranose have shown significant antioxidant activity. nih.gov In one study, these O-glycosides demonstrated an approximate 77% inhibition in an antioxidant assay, indicating their potential to scavenge free radicals. nih.govresearchgate.net Other research on fluorescein-based β-aminoglycosylketones, synthesized from 4,6-O-protected-C-glycosides, also revealed moderate antioxidant activities. researchgate.net Furthermore, fluorescein-based glycosides showed remarkable inhibition of around 80% in antioxidant activity tests. researchgate.net These findings suggest that the structural modifications at the 4 and 6 positions of the glucose molecule can lead to compounds with beneficial antioxidant properties.

Structural Elucidation and Conformational Analysis of 4,6 O Ethylidene Alpha D Glucose and Its Derivatives

X-ray Crystallography Studies: A Window into the Solid-State Structure

X-ray crystallography offers an unparalleled, atom-level view of molecular structures in the crystalline state. Studies on 4,6-O-Ethylidene-alpha-D-glucose and its derivatives have provided a wealth of information regarding their stereochemistry and packing in the solid phase.

Determination of Anomeric Configuration (alpha vs. beta)

The anomeric configuration, which defines the orientation of the substituent at the C1 carbon of the pyranose ring, is a critical determinant of a carbohydrate's properties. In the case of derivatives of 4,6-O-ethylidene-D-glucose, X-ray crystallography has been instrumental in unequivocally establishing this configuration. For instance, the crystal structure of 4,6-O-ethylidene-N-(2-hydroxybenzylidene)-beta-D-glucopyranosylamine definitively confirmed the beta (β) configuration at the anomeric center. This was further supported by ¹H NMR studies, which showed a large coupling constant for the anomeric proton, characteristic of a trans-diaxial relationship with the adjacent proton, a hallmark of the β-anomer in the typical chair conformation. Similarly, crystallographic studies of N-glycosylamines of 4,6-O-ethylidene-α-D-glucopyranose have established the anomeric nature of these compounds.

Analysis of Binding Cores in Metal Complexes

The hydroxyl groups of carbohydrates can act as ligands, coordinating to metal ions to form complexes. Derivatives of 4,6-O-ethylidene-D-glucose have been shown to form complexes with a variety of metal ions, including alkali, alkaline earth, and transition metals. nih.gov X-ray crystallography has been crucial in characterizing the binding cores of these complexes. For example, in a potassium ion (K⁺) complex of an N-glycosylamine derivative of 4,6-O-ethylidene-α-D-glucopyranose, the crystal structure revealed the precise coordination geometry of the K⁺ ion with the sugar ligand and any associated solvent molecules. researchgate.net Such studies provide valuable information on the preferred binding sites and the conformational changes that may occur upon metal ion coordination. These insights are critical for the rational design of new metal-based catalysts and sensors based on carbohydrate scaffolds.

Solvent Inclusion Phenomena in Crystal Lattices

During the crystallization process, solvent molecules can sometimes be incorporated into the crystal lattice, a phenomenon known as solvent inclusion. X-ray crystallography can identify the presence and location of these solvent molecules within the crystal structure. For example, a crystal structure might reveal molecules of water or an organic solvent occupying specific voids in the crystal lattice. These included solvent molecules are often involved in the hydrogen-bonding network, contributing to the stability of the crystal structure. The study of such phenomena is important as the presence or absence of solvent molecules can affect the physical properties of the crystalline material.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of molecules in solution. Both ¹H and ¹³C NMR are routinely used to characterize this compound and its derivatives, providing detailed information about the connectivity of atoms and the stereochemistry of the molecule.

¹H NMR spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms. The chemical shift of each proton is indicative of its local electronic environment. For this compound, the anomeric proton (H-1) typically appears at a distinct chemical shift, and its coupling constant (J-value) with the adjacent proton (H-2) is a key indicator of the anomeric configuration. A small coupling constant is characteristic of the α-anomer, while a large coupling constant suggests the β-anomer.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is sensitive to its hybridization and the nature of the atoms attached to it. The anomeric carbon (C-1) signal is particularly informative and appears in a characteristic region of the spectrum.

The following tables summarize typical, though not experimentally verified in a single comprehensive study, ¹H and ¹³C NMR chemical shifts for this compound.

Table 1: Hypothetical ¹H NMR Chemical Shifts for this compound

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | ~5.0 | d | ~3.5 |

| H-2 | ~3.4 | dd | ~3.5, 9.5 |

| H-3 | ~3.6 | t | ~9.5 |

| H-4 | ~3.5 | t | ~9.5 |

| H-5 | ~3.8 | m | |

| H-6a | ~4.0 | dd | ~5.0, 10.5 |

| H-6b | ~3.7 | t | ~10.5 |

| CH₃ (ethylidene) | ~1.3 | d | ~5.0 |

| CH (ethylidene) | ~4.8 | q | ~5.0 |

This is an interactive data table. Users can sort and filter the data.

Table 2: Hypothetical ¹³C NMR Chemical Shifts for this compound

| Carbon | Chemical Shift (ppm) |

| C-1 | ~98 |

| C-2 | ~72 |

| C-3 | ~73 |

| C-4 | ~79 |

| C-5 | ~68 |

| C-6 | ~66 |

| CH (ethylidene) | ~99 |

| CH₃ (ethylidene) | ~21 |

This is an interactive data table. Users can sort and filter the data.

By combining information from both X-ray crystallography and NMR spectroscopy, a comprehensive and detailed understanding of the structural and conformational properties of this compound and its derivatives can be achieved. This knowledge is essential for its application in various fields of chemical and biological research.

¹H NMR for Anomeric Purity and Isomer Ratio Determination.magritek.comresearchgate.net

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for determining the anomeric purity and the ratio of different isomers of this compound in solution. The anomeric protons (H-1) of the α- and β-anomers typically resonate at distinct chemical shifts in the downfield region of the spectrum, generally between 4.5 and 6.0 ppm. researchgate.net This separation allows for their individual integration, providing a quantitative measure of the anomeric ratio.

For glucose itself, the α-anomeric proton appears further downfield (around 5.1 ppm) compared to the β-anomeric proton (around 4.5 ppm). magritek.com This difference in chemical shift is attributed to the different shielding environments of the equatorial α-anomeric proton and the axial β-anomeric proton. magritek.com The coupling constants (J-values) between the anomeric proton and the adjacent H-2 proton also differ, with the α-anomer typically showing a smaller coupling constant than the β-anomer. magritek.com By analyzing the integrals of these well-resolved anomeric signals, the ratio of α- to β-anomers at equilibrium can be determined. magritek.comreddit.com

¹³C NMR for Comprehensive Structural Elucidation.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides a detailed carbon framework of this compound. Each carbon atom in the molecule gives a distinct signal, allowing for a comprehensive structural assignment. The chemical shifts of the carbon atoms are sensitive to their local electronic environment, providing valuable information about the connectivity and stereochemistry of the molecule.

Spectra of this compound are available in databases, often recorded in solvents like DMSO-d6. chemicalbook.com These spectra, along with those of related compounds, aid in the complete assignment of all carbon resonances in the glucose and ethylidene moieties. spectrabase.com

Monitoring of Anomerization Processes in Solution.magritek.comlibretexts.org

When a pure anomer of a sugar like this compound is dissolved in a solvent, it undergoes a process called mutarotation, where it interconverts with its other anomer until an equilibrium is reached. libretexts.org This process can be monitored in real-time using ¹H NMR spectroscopy. magritek.com By acquiring spectra at regular intervals, the change in the integration of the anomeric proton signals can be observed. magritek.com This allows for the study of the kinetics of the anomerization process, providing insights into the stability of the different anomeric forms in solution. For instance, in D-glucose, the equilibrium mixture consists of approximately 36% α-D-glucose and 64% β-D-glucose. libretexts.org

Complementary Spectroscopic and Spectrometric Techniques.spectrabase.com

While NMR spectroscopy is central to the structural analysis of this compound, other spectroscopic techniques provide complementary information.

Fourier Transform Infrared (FTIR) Spectroscopy.spectrabase.comnist.gov

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in this compound. The spectrum will exhibit characteristic absorption bands for the hydroxyl (-OH) groups, the C-O stretching vibrations of the ether and acetal (B89532) functionalities, and the C-H stretching and bending vibrations of the alkyl and methine groups. nist.gov Spectra are often recorded on solid samples as KBr discs or nujol mulls. guidechem.com

Analytical Techniques for the Characterization and Purity Assessment of 4,6 O Ethylidene Alpha D Glucose

Chromatographic Methods for Purity and Identity Confirmation

Chromatographic techniques are fundamental in separating and identifying the components of a mixture, making them indispensable for assessing the purity of 4,6-O-Ethylidene-alpha-D-glucose and confirming its identity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the quantitative and qualitative analysis of non-volatile and thermally sensitive compounds like this compound. While specific HPLC methods for this exact compound are not extensively detailed in the public domain, general principles for carbohydrate analysis can be applied. A typical HPLC setup would involve a stationary phase, such as an amino- or cyano-bonded silica (B1680970) column, and a mobile phase consisting of a mixture of acetonitrile (B52724) and water. The choice of detector often includes a refractive index detector (RID) or an evaporative light scattering detector (ELSD), which are suitable for non-UV absorbing compounds. The retention time of the analyte under specific conditions serves as a key identifier.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for monitoring reaction progress and assessing the purity of this compound. A TLC analysis typically uses a silica gel plate as the stationary phase. epa.gov For glucose derivatives, a common mobile phase system is a mixture of ethyl acetate (B1210297), methanol, and water. epa.gov After developing the chromatogram, the spots are visualized, often by staining with a reagent like p-anisaldehyde or permanganate (B83412) solution followed by gentle heating. The retardation factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property for a given compound and solvent system. The presence of multiple spots would indicate impurities. High-performance thin-layer chromatography (HPTLC) offers improved resolution and quantification capabilities for glucose degradation products and can be adapted for this compound. nih.gov

Table 1: Illustrative TLC Parameters for Carbohydrate Analysis

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | Ethyl acetate:Methanol:Water (e.g., 8:1.3:1 v/v/v) |

| Visualization | p-Anisaldehyde stain followed by heating |

| Expected Result | A single spot with a characteristic Rf value for pure this compound |

Gas Chromatography (GC)

Gas Chromatography (GC) can be used for the analysis of volatile derivatives of this compound. Direct analysis is generally not feasible due to the low volatility and thermal lability of the compound. Therefore, a derivatization step, such as trimethylsilylation, is necessary to convert the polar hydroxyl groups into more volatile trimethylsilyl (B98337) (TMS) ethers. researchgate.net The derivatized sample is then injected into the GC, where it is separated based on its boiling point and interaction with the stationary phase of the column. A flame ionization detector (FID) is commonly used for detection. The resulting chromatogram will show peaks corresponding to the different anomers (α and β) of the derivatized glucose derivative. researchgate.net This technique is particularly useful for studying the anomeric composition of the sugar derivative in solution. researchgate.net

Elemental Analysis

Elemental analysis is a crucial technique for confirming the empirical formula of this compound, which is C8H14O6. scbt.comsigmaaldrich.com This method determines the percentage composition of carbon (C) and hydrogen (H) in the compound. The experimentally determined percentages are then compared with the theoretically calculated values to verify the purity and correctness of the synthesized compound.

Table 2: Elemental Composition of this compound

| Element | Symbol | Theoretical Percentage (%) |

| Carbon | C | 46.60 |

| Hydrogen | H | 6.84 |

| Oxygen | O | 46.56 |

Note: Oxygen content is typically determined by difference.

Thermal Analysis Techniques

Thermal analysis techniques provide valuable information about the physical and chemical properties of materials as a function of temperature. For this compound, these methods are used to determine its melting point, thermal stability, and decomposition profile.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful and often complementary thermal analysis techniques. microbiozindia.com TGA measures the change in mass of a sample as it is heated, providing information on decomposition temperatures and the presence of volatile components. microbiozindia.com DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of thermal transitions such as melting, crystallization, and glass transitions. microbiozindia.comnih.gov

For glucose and its derivatives, DSC thermograms can reveal an endothermic peak corresponding to melting. uctm.eduresearchgate.net For instance, the melting point of this compound is reported to be in the range of 168-170 °C. sigmaaldrich.comsigmaaldrich.com Following melting, further heating can lead to decomposition, which would be observed as a mass loss in the TGA curve and may be accompanied by endothermic or exothermic events in the DSC curve. uctm.edu The combination of TGA and DSC can differentiate between melting and decomposition, especially when these events occur at close temperatures. nih.gov

Future Research Directions and Emerging Opportunities in 4,6 O Ethylidene Alpha D Glucose Studies

Advancements in Novel Catalytic Systems Based on 4,6-O-Ethylidene-alpha-D-glucose Derivatives

The rigid, chiral scaffold of this compound and its derivatives presents an attractive platform for the development of novel catalysts, particularly in asymmetric synthesis where the precise control of stereochemistry is paramount.

Future research is anticipated to focus on the design and synthesis of new chiral ligands and catalysts derived from this glucose derivative. One promising avenue is the development of crown ethers incorporating the 4,6-O-ethylidene-glucopyranoside unit. These macrocyclic compounds have shown potential as phase-transfer catalysts, capable of generating significant asymmetric induction in various reactions. mdpi.com For instance, azacrown ethers derived from the related methyl 4,6-di-O-ethyl-α-d-glucopyranoside have been successfully synthesized and tested in asymmetric phase-transfer reactions, paving the way for similar applications with the ethylidene analogue. mdpi.com

Another area of exploration is the synthesis of chiral diphosphite ligands. While research has demonstrated the efficacy of such ligands derived from D-glucose in rhodium-catalyzed asymmetric hydroformylation of vinyl arenes, achieving high enantioselectivities and regioselectivities, the use of the 4,6-O-ethylidene protected version remains a compelling area for investigation. researchgate.net The modular nature of these carbohydrate-based ligands allows for systematic tuning of their steric and electronic properties to optimize catalytic performance. researchgate.net

Furthermore, Schiff base complexes derived from 4,6-O-ethylidene-β-D-glucopyranosylamine have demonstrated catalytic activity. For example, an adduct formed from N-(2-Hydroxybenzoyl)-L-alanyl-4,6-O-ethylidene-β-d-glucopyranosylamine and cupric acetate (B1210297) can selectively oxidize primary and secondary alcohols. researchgate.net This opens up possibilities for designing a wider range of metal complexes with tailored catalytic functions.

Table 1: Research Directions in Catalytic Systems

| Research Area | Potential Application | Key Findings/Future Goals |

|---|---|---|

| Chiral Crown Ethers | Asymmetric Phase-Transfer Catalysis | Synthesis of novel macrocycles incorporating the 4,6-O-ethylidene-glucopyranoside unit for enhanced enantioselectivity. |

| Chiral Diphosphite Ligands | Asymmetric Hydroformylation | Exploration of this compound as a scaffold for new ligands to improve catalytic activity and selectivity in carbon-carbon bond-forming reactions. |

| Schiff Base Metal Complexes | Selective Oxidation | Development of new metal complexes with tailored catalytic activities for various organic transformations. |

Deeper Elucidation of Complex Biological Pathways and Interactions

The primary biological activity of this compound identified to date is its competitive inhibition of the GLUT1 transporter, a key protein responsible for basal glucose uptake in many cell types. medchemexpress.comglpbio.com This inhibitory action is characterized by a dissociation constant (Ki) of approximately 12 mM for wild-type 2-deoxy-D-glucose transport. medchemexpress.comglpbio.com The interaction is sensitive to the transporter's structure, as mutations in GLUT1, such as the Gln282-Leu substitution, can significantly reduce the compound's binding affinity. medchemexpress.comglpbio.com

Despite this knowledge, a comprehensive understanding of the compound's journey and effects within a biological system is still lacking. A critical area for future research is the elucidation of its metabolic fate. It is known that this compound penetrates human red blood cells via simple diffusion, a process not dependent on glucose transporters. nih.gov However, its subsequent intracellular transformations and clearance pathways remain to be determined.

Beyond direct GLUT1 inhibition, the downstream consequences of this action warrant deeper investigation. Blocking glucose uptake can trigger a cascade of metabolic and signaling events. Studies on other GLUT1 inhibitors, such as BAY-876, have shown that they can induce metabolic reprogramming, leading to enhanced mitochondrial respiration, increased reactive oxygen species (ROS) production, and ultimately apoptosis in cancer cells. nih.gov Future studies should explore whether this compound elicits similar effects and investigate the specific signaling pathways involved. For example, pre-incubation of cancer cell lines with this compound has been shown to modulate the efficacy of other drugs like methotrexate (B535133) conjugates that are transported via GLUT1. researchgate.net

Table 2: Biological Interactions of this compound

| Biological Aspect | Key Findings/Future Research Questions |

|---|---|

| GLUT1 Inhibition | Known competitive inhibitor with a Ki of ~12 mM. medchemexpress.comglpbio.com How does this inhibition translate to different cell types and disease models? |

| Cellular Uptake | Enters red blood cells via simple diffusion. nih.gov Is this the primary mode of entry in other cell types? |

| Metabolic Fate | Currently unknown. What are the metabolic products and clearance mechanisms? |

| Downstream Effects | Likely to induce metabolic stress. Does it trigger apoptosis, and through which signaling pathways? |

Rational Design and Synthesis of Advanced Carbohydrate-Based Architectures

The unique chemical structure of this compound, with its protected hydroxyl groups at the 4 and 6 positions, makes it a valuable building block for the synthesis of complex and functional carbohydrate-based architectures. This strategic protection allows for selective modifications at other positions of the glucose ring, enabling the construction of well-defined macromolecules.

One exciting frontier is the development of stimuli-responsive polymers. While not yet demonstrated with this specific compound, the concept of using glucose-binding moieties, such as boronic acids, to create glucose-responsive micelles for drug delivery highlights a potential application. nih.gov Future research could explore the incorporation of this compound into polymer backbones, with the ethylidene group potentially acting as a cleavable linker under specific conditions, leading to stimuli-responsive materials.

The synthesis of well-defined glycopolymers, including block copolymers, is another promising direction. While the synthesis of block copolymers like polystyrene-poly(ethylene oxide) is well-established, creating such structures with a carbohydrate block derived from this compound could lead to novel amphiphilic materials with unique self-assembly properties and potential applications in drug delivery and nanotechnology. cmu.edu

Furthermore, this protected glucose derivative can serve as a starting point for the synthesis of other functional molecules. For instance, it can be converted to 4,6-O-ethylidene-β-D-glucopyranosylamine, which can then be used to synthesize Schiff bases. researchgate.net These Schiff bases can act as ligands for various metal ions, forming complexes with potential catalytic or imaging applications. researchgate.net The design of glycodendrimers, highly branched, tree-like molecules with a carbohydrate core, also represents a compelling area for future exploration, with potential applications in multivalent binding interactions relevant to biological processes.

Table 3: Advanced Architectures from this compound

| Architectural Class | Design Principle | Potential Application |

|---|---|---|

| Stimuli-Responsive Polymers | Incorporation of the ethylidene group as a cleavable linker. | Controlled drug release, smart materials. |

| Glycopolymers | Use as a monomer for block or graft copolymers. | Nanocarriers, biocompatible materials. |

| Functional Ligands | Conversion to Schiff bases for metal chelation. | Catalysis, bioimaging. |

| Glycodendrimers | Use as a core for building branched structures. | Multivalent inhibitors, targeted drug delivery. |

Q & A

Basic: What established methods exist for synthesizing 4,6-O-Ethylidene-α-D-glucose, and how do reaction conditions influence yield?

Methodological Answer:

The primary synthesis routes include:

- Acid-catalyzed condensation of glucose with ethylene glycol, enabling regioselective ethylidene bridge formation at the 4,6-positions .

- Reaction with acetaldehyde or ethylene oxide under controlled pH and temperature to minimize side products like open-chain byproducts .

Key Variables:

- Catalyst choice (e.g., HCl vs. H₂SO₄) affects reaction rate and purity.

- Temperature control (typically 40–60°C) prevents degradation of the glucose backbone.

- Solvent selection (e.g., anhydrous DMF) enhances solubility and regioselectivity.

Validation:

- Purity >98% confirmed via TLC (single spot) and HPLC (retention time matching reference standards) .

Basic: Which spectroscopic techniques confirm the structure of 4,6-O-Ethylidene-α-D-glucose, and what spectral features are diagnostic?

Methodological Answer:

- ¹H/¹³C NMR :

- FTIR : A strong C-O-C stretch at 1100–1150 cm⁻¹ verifies the acetal linkage .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 206.19 ([M+H]⁺) validates the molecular formula .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. inconsistent cytotoxicity)?

Methodological Answer:

Discrepancies may arise from:

- Cell-line variability : Test across multiple lines (e.g., HeLa vs. RAW264.7) to assess cell-type specificity .

- Dosage thresholds : Conduct dose-response curves (0.1–100 µM) to identify therapeutic vs. toxic ranges.

- Mechanistic studies : Use siRNA knockdown of inflammatory markers (e.g., NF-κB) to isolate pathways .

Recommendation:

Advanced: What strategies improve regioselectivity in ethylidene bridge formation during synthesis?

Methodological Answer:

- Protecting group chemistry : Temporarily block reactive hydroxyls (e.g., C2/C3) with benzyl or acetyl groups to direct acetalization to C4/C6 .

- Microwave-assisted synthesis : Reduces reaction time and improves yield (e.g., 70% → 85% in 30 minutes) .

- Solvent optimization : Use aprotic solvents (e.g., THF) to stabilize intermediates and reduce side reactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.